molecular formula C15H14N2O B2952948 N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide CAS No. 2094321-43-2

N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide

Cat. No. B2952948
CAS RN: 2094321-43-2
M. Wt: 238.29
InChI Key: RGBFUPXHILZEEB-UHFFFAOYSA-N
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Description

N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide, also known as PP2A inhibitor, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective inhibitor of protein phosphatase 2A (PP2A), an important enzyme that regulates cell signaling pathways. PP2A inhibitor has been shown to have significant effects on various cellular processes, making it a promising tool for studying the mechanisms of many diseases.

Future Directions

: RnBeads: Comprehensive Analysis of DNA Methylation Data : Scaling (Down) CLIP: A Comprehensive Analysis of Data : N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide | S3241374

properties

IUPAC Name

N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-15(18)17-11-12-8-9-16-14(10-12)13-6-4-3-5-7-13/h2-10H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFUPXHILZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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